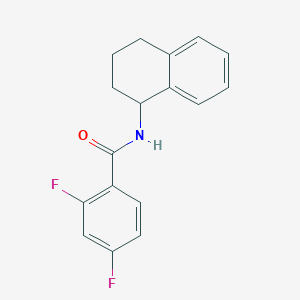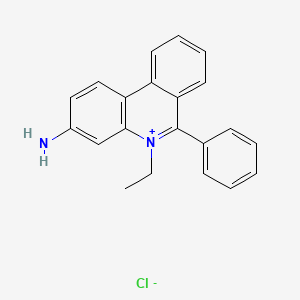
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride is a quaternary ammonium compound with a phenanthridine core. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is structurally related to other phenanthridinium compounds, which are often used as DNA intercalators and have significant biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride typically involves the reaction of 3-amino-5-ethyl-6-phenylphenanthridine with a suitable alkylating agent, such as methyl chloride or ethyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and by-products.
化学反応の分析
Types of Reactions
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted phenanthridinium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted phenanthridinium derivatives, which may have different physical and chemical properties compared to the parent compound.
科学的研究の応用
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenanthridinium derivatives.
Biology: Acts as a DNA intercalator, making it useful in studies of DNA structure and function.
Medicine: Investigated for its potential anti-tumor and anti-viral properties. It can bind to DNA and inhibit the replication of certain viruses and cancer cells.
Industry: Employed in the synthesis of rigid polyamides and other polymers with specific properties.
作用機序
The mechanism of action of Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting its replication and transcription. The compound can also interact with various enzymes and proteins involved in DNA metabolism, further affecting cellular processes.
類似化合物との比較
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride is similar to other phenanthridinium compounds such as:
Ethidium bromide: A well-known DNA intercalator used in molecular biology for staining DNA in gel electrophoresis.
Homidium bromide: Used as a trypanocidal agent in veterinary medicine.
Isometamidium chloride: Another trypanocidal agent with a similar structure and function.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its ability to intercalate into DNA and its potential anti-tumor and anti-viral activities make it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
74920-69-7 |
|---|---|
分子式 |
C21H19ClN2 |
分子量 |
334.8 g/mol |
IUPAC名 |
5-ethyl-6-phenylphenanthridin-5-ium-3-amine;chloride |
InChI |
InChI=1S/C21H18N2.ClH/c1-2-23-20-14-16(22)12-13-18(20)17-10-6-7-11-19(17)21(23)15-8-4-3-5-9-15;/h3-14,22H,2H2,1H3;1H |
InChIキー |
QMSMVPDJAVAGMJ-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=C(C2=CC=CC=C2C3=C1C=C(C=C3)N)C4=CC=CC=C4.[Cl-] |
関連するCAS |
74444-52-3 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



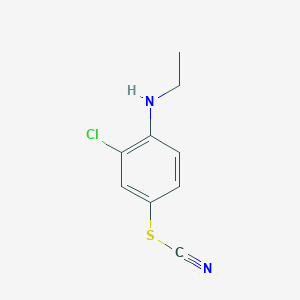
![Silane, [2-(cyclohexenyl)ethyl]triethoxy-](/img/structure/B14145767.png)
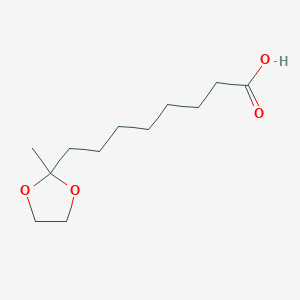
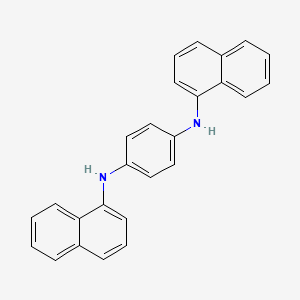
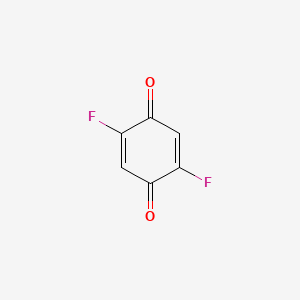
![2-{[(4-bromophenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14145793.png)

![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
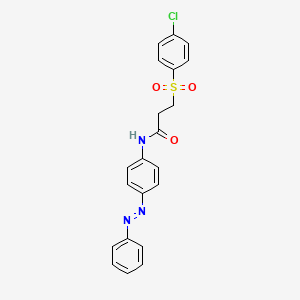
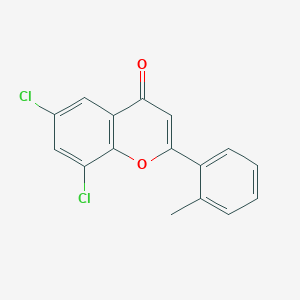
![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B14145815.png)
